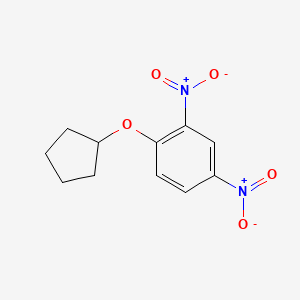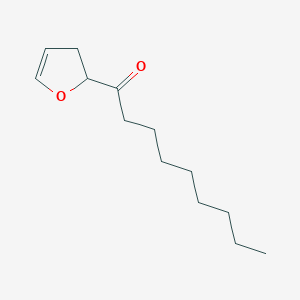![molecular formula C18H26O3 B14355862 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid CAS No. 95017-10-0](/img/structure/B14355862.png)
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a 2-methylbutoxy group. The structural complexity of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Phenyl Ring Substituent: The 2-methylbutoxy group is introduced to the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Cyclohexane Ring Formation: The phenyl ring with the 2-methylbutoxy substituent is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-methylbutoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexanol and cyclohexanone derivatives.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cellular proliferation.
類似化合物との比較
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Butoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
95017-10-0 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
4-[4-(2-methylbutoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-3-13(2)12-21-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(19)20/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,19,20) |
InChIキー |
AQMFSIOOHZKNEG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

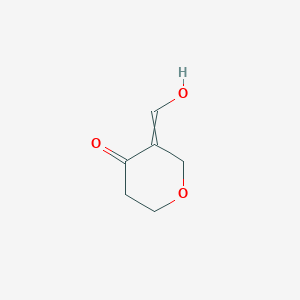
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
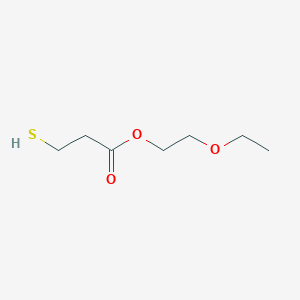
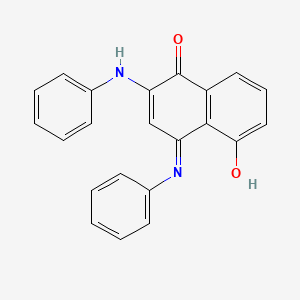

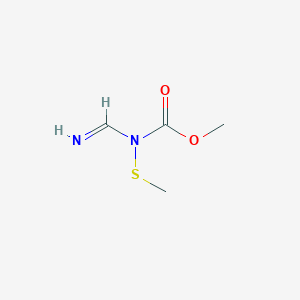
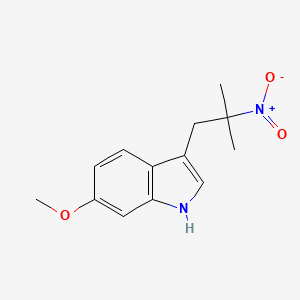
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
